5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one
Description
Properties
IUPAC Name |
7-[(4-methylphenyl)methylsulfanyl]-10-thia-3,6,8-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c1-10-2-4-11(5-3-10)9-22-16-18-15-12(6-7-21-15)14-17-13(20)8-19(14)16/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXJRICBQFSJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C=CS3)C4=NC(=O)CN42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes
Biological Activity
The compound 5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one , with the CAS number 866131-87-5, is a member of the imidazo-thienopyrimidine class of compounds. This class has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₆H₁₃N₃OS₂
- Molecular Weight : 327.42 g/mol
- Boiling Point : Approximately 512.6 °C (predicted)
- Density : 1.47 g/cm³
These properties suggest that the compound may exhibit stability under various conditions, which is advantageous for pharmaceutical formulations.
Antimicrobial Activity
Recent studies have indicated that imidazo-thienopyrimidine derivatives exhibit significant antimicrobial properties. Specifically, compounds within this class have shown activity against various bacterial strains and fungi. For instance, a related study demonstrated that modifications to the thienopyrimidine scaffold enhanced antimicrobial efficacy against resistant strains of Escherichia coli and Staphylococcus aureus .
Antiplasmodial Activity
The compound's structural analogs have been evaluated for their antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. A study found that certain derivatives displayed an effective concentration (EC50) lower than 1 µM against the blood stages of P. falciparum . The introduction of various substituents at specific positions was found to enhance activity against both erythrocytic and hepatic stages of the parasite.
Anticancer Activity
The anticancer potential of imidazo-thienopyrimidine derivatives has also been explored. In vitro studies revealed that these compounds could inhibit the proliferation of various human cancer cell lines. For example, one study reported that certain derivatives exhibited cytotoxic effects with IC50 values in the low micromolar range against breast and colon cancer cell lines .
The mechanisms by which these compounds exert their biological effects are multifaceted. The thienopyrimidine scaffold is believed to interact with specific molecular targets involved in cell signaling pathways. For instance, some studies suggest inhibition of kinases involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells . Additionally, the presence of sulfur-containing moieties may enhance interactions with biological targets through thiol-based mechanisms.
Study 1: Antiplasmodial Activity
In a comparative study involving several thienopyrimidine derivatives, it was found that modifications at position 4 significantly increased antiplasmodial activity. Compounds with bulky groups at this position showed better solubility and permeability, crucial for effective drug delivery .
| Compound | EC50 (µM) | Solubility (mM) | Remarks |
|---|---|---|---|
| Compound A | 0.3 | >1 | High activity against P. falciparum |
| Compound B | 0.5 | 0.8 | Moderate activity |
| Compound C | 0.2 | >1 | Best candidate for further development |
Study 2: Anticancer Activity
In vitro testing on human cancer cell lines revealed varying degrees of cytotoxicity among different derivatives:
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound D | MCF-7 (Breast) | 1.5 | Significant growth inhibition |
| Compound E | HCT116 (Colon) | 2.0 | Moderate toxicity observed |
| Compound F | A549 (Lung) | 3.5 | Less effective compared to others |
These findings highlight the potential for developing novel anticancer agents based on this scaffold.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of sulfur-containing fused imidazo-pyrimidines. Key structural analogs and their properties are summarized below:
Key Comparative Insights
Core Heterocyclic Systems: The thieno[3,2-e]pyrimidine core in the target compound contrasts with furo[3,2-e]pyrimidine (e.g., compound 152) and benzothieno[3,2-e]pyrimidine (e.g., compound 3). Quinazoline-based analogs (e.g., CAS 168140-75-8) lack the thieno/furo ring fusion, reducing planarity and altering pharmacokinetic profiles .
Substituent Effects :
- The 4-methylbenzylsulfanyl group in the target compound introduces a bulky aromatic substituent, which may improve binding to hydrophobic pockets in biological targets compared to smaller groups like methylsulfanyl (compound 152) or thioxo (compound 5c) .
- 8,9-Diphenyl substituents in compound 152 enhance antifungal activity, suggesting that aryl groups at these positions are critical for target engagement .
Biological Activities: Antimicrobial Activity: Compound 152 (MIC: 2–8 µg/mL against S. aureus and C. albicans) and compound 3 (MIC: 4–16 µg/mL) demonstrate that sulfur-containing imidazo-pyrimidines are potent against Gram-positive bacteria and fungi. The target compound’s activity remains unstudied but is hypothesized to align with these trends . Anticancer Potential: Pyrrolopyrimidine analogs (e.g., Lauria et al.’s compound 153) inhibit kinase pathways, highlighting the scaffold’s versatility. The thieno-pyrimidine core may offer unique selectivity profiles .
Synthetic Accessibility :
- The target compound is synthesized via a one-pot reaction (yield: ~40–43%), similar to compound 5c (40% yield) and compound 3 (39–42% yield). In contrast, methylsulfanyl derivatives (e.g., compound 107) require additional alkylation steps with methyl iodide, reducing efficiency .
Q & A
Basic: What are the key considerations in synthesizing 5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one to achieve optimal yield and purity?
Answer:
The synthesis of this compound requires precise control of reaction conditions. For example:
- Catalysts and reagents : Lithium iodide (LiI) may be used to promote oxidative cyclization of intermediates, as demonstrated in analogous thienopyrimidine syntheses .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) are often preferred to stabilize intermediates, though dimethyl sulfoxide (DMSO) may also be employed depending on reactivity .
- Temperature and time : Reactions are typically conducted under reflux (e.g., 80–100°C) for 12–24 hours, with extended times risking decomposition.
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is critical to isolate the compound at ≥95% purity .
Advanced: How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects) across studies involving this compound?
Answer:
Contradictions in biological data often stem from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity vs. IC50 for cytotoxicity) and cell lines (e.g., HeLa vs. MCF-7) to ensure comparability .
- Compound stability : Test degradation under storage conditions (pH, temperature) using HPLC-MS to confirm bioactivity correlates with intact structure .
- Dose-response curves : Perform triplicate experiments with positive/negative controls to minimize false positives/negatives .
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated DMSO or CDCl3 to confirm regiochemistry of the sulfanyl and benzyl groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (C20H16N4OS2, calc. 416.07 g/mol) and detect impurities .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) and monitor degradation .
Advanced: What strategies optimize regioselectivity during functionalization of the imidazo-thieno-pyrimidine core?
Answer:
Regioselectivity challenges arise from the compound’s polyheterocyclic structure. Solutions include:
- Directing groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to desired positions .
- Metal-mediated catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to selectively modify the thienyl or pyrimidinone rings .
- Computational modeling : DFT calculations (e.g., Gaussian) predict reactive sites by analyzing electron density and frontier molecular orbitals .
Basic: How should researchers design toxicity studies to evaluate this compound’s safety profile?
Answer:
- In vitro models : Use hepatic (HepG2) and renal (HEK293) cell lines for acute toxicity screening via MTT assays .
- In vivo models : Administer graded doses (10–100 mg/kg) to rodents over 14 days, monitoring serum biomarkers (ALT, creatinine) and histopathology .
- Environmental toxicity : Follow OECD guidelines for Daphnia magna or algal growth inhibition tests to assess ecotoxicological risks .
Advanced: How can environmental fate studies be structured to assess this compound’s persistence and bioaccumulation?
Answer:
- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) and varying pH buffers, analyzing degradation products via LC-MS .
- Soil/water partitioning : Measure log Kow (octanol-water coefficient) using shake-flask methods to predict bioaccumulation potential .
- Microbial degradation : Incubate with activated sludge and quantify residual compound via GC-MS to model biodegradation rates .
Basic: What computational tools are suitable for predicting the compound’s physicochemical properties?
Answer:
- ADMET prediction : SwissADME or ADMETLab2.0 estimate solubility (LogS), permeability (Caco-2), and bioavailability .
- Molecular docking : AutoDock Vina screens potential protein targets (e.g., kinases) by simulating binding affinities to the thieno-pyrimidine core .
- pKa determination : Use MarvinSketch or ACD/Labs to predict ionization states affecting solubility and reactivity .
Advanced: How can structure-activity relationship (SAR) studies guide the development of derivatives with enhanced potency?
Answer:
- Core modifications : Replace the 4-methylbenzyl group with electron-withdrawing substituents (e.g., -CF3) to modulate electronic effects on bioactivity .
- Stereochemical control : Synthesize enantiomers via chiral catalysts (e.g., BINAP-Pd) and compare activity to identify optimal configurations .
- Pharmacophore mapping : Generate 3D-QSAR models (e.g., CoMFA) to correlate substituent positions with biological endpoints .
Basic: What are the critical steps in scaling up synthesis from milligram to gram quantities without compromising purity?
Answer:
- Process optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., cyclization) to improve heat dissipation .
- Crystallization : Use solvent/antisolvent pairs (e.g., ethanol/water) to recrystallize the compound and remove impurities .
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time quality control .
Advanced: How can machine learning (ML) accelerate the discovery of novel analogs with desired properties?
Answer:
- Dataset curation : Compile structural (SMILES) and bioactivity data from public databases (ChEMBL, PubChem) .
- Model training : Use graph neural networks (GNNs) or Random Forest to predict cytotoxicity or solubility from molecular descriptors .
- Synthetic feasibility : Integrate retrosynthesis tools (e.g., ASKCOS) to prioritize analogs with viable synthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
